molecular formula C19H21BrN2O2S B3936200 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide

Cat. No.: B3936200
M. Wt: 421.4 g/mol
InChI Key: KWBZOKNOIJSMLH-UHFFFAOYSA-N
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Description

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide typically involves multiple steps. One common method starts with the reaction of 4-bromo-2,6-dimethylaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 3-propoxybenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2,6-dimethylphenyl isocyanate
  • 4-bromo-2,6-dimethylphenylboronic acid
  • 4-bromo-2,6-dimethylaniline

Uniqueness

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2S/c1-4-8-24-16-7-5-6-14(11-16)18(23)22-19(25)21-17-12(2)9-15(20)10-13(17)3/h5-7,9-11H,4,8H2,1-3H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBZOKNOIJSMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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